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molecular formula C15H11N B8297705 4-Phenylcinnamonitrile

4-Phenylcinnamonitrile

Cat. No. B8297705
M. Wt: 205.25 g/mol
InChI Key: FVQBFFGMLBOGAP-UHFFFAOYSA-N
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Patent
US04335054

Procedure details

This compound is prepared from 10.83 g (50 millimols) of biphenyl-4-carboxylic acid chloride and 3.31 g (62.5 millimols) of acrylonitrile, the mixture being stirredfor 2 hours at 120° C. The crude product is extracted, in a Soxhlet extractor, with 100 ml of n-hexane, and is recrystallised from methanol. 3.83 g (37% of theory) of yellow crystals, melting point 43.7° C., are obtained. Analysis for C15H11N: calculated C 87.77%, H 5.40%, N 6.82%; found C 87.64%, H 5.34%, N 6.76%.
Quantity
10.83 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7](Cl)=O)=[CH:3][CH:2]=1.[C:16](#[N:19])[CH:17]=C>>[C:10]1([C:1]2[CH:6]=[CH:5][C:4]([CH:7]=[CH:17][C:16]#[N:19])=[CH:3][CH:2]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
10.83 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C1=CC=CC=C1
Name
Quantity
3.31 g
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The crude product is extracted, in a Soxhlet extractor, with 100 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
is recrystallised from methanol
CUSTOM
Type
CUSTOM
Details
3.83 g (37% of theory) of yellow crystals, melting point 43.7° C., are obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=C(C=CC#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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